molecular formula C11H11BrFNO2 B2546193 2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide CAS No. 875867-33-7

2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide

Cat. No.: B2546193
CAS No.: 875867-33-7
M. Wt: 288.116
InChI Key: QSIGMANPFXMNRW-UHFFFAOYSA-N
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Description

2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide is an organic compound that features a bromine and fluorine-substituted phenoxy group attached to an acetamide moiety with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation may produce a corresponding ketone or carboxylic acid.

Scientific Research Applications

2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenoxy ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropyl group may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide is unique due to the presence of both bromine and fluorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. Additionally, the cyclopropyl group adds to its structural complexity and potential for diverse applications.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c12-7-1-4-10(9(13)5-7)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIGMANPFXMNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269770
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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